molecular formula C9H7BrO2 B1374348 7-Bromochroman-3-one CAS No. 944904-11-4

7-Bromochroman-3-one

Cat. No. B1374348
M. Wt: 227.05 g/mol
InChI Key: HYTUXLBZBRFDRR-UHFFFAOYSA-N
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Description

7-Bromochroman-3-one, also known as 2H-chromen-2-one, is a heterocyclic organic compound that belongs to the class of flavonoids. It is a fusion of a benzene nucleus with a dihydropyran .


Synthesis Analysis

7-Bromochroman-3-one can be synthesized through a two-stage process . The first stage involves the reaction of 7-bromo-2H-chromene-3-carboxylic acid with diphenyl phosphoryl azide and triethylamine in toluene at 85℃ for 12 hours. The second stage involves the addition of hydrogen chloride in water and toluene for 2 hours under reflux conditions .


Molecular Structure Analysis

The molecular formula of 7-Bromochroman-3-one is C9H7BrO2 . Its average mass is 227.055 Da and its monoisotopic mass is 225.962936 Da .


Physical And Chemical Properties Analysis

7-Bromochroman-3-one is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 213.07 . It is stored at room temperature .

Scientific Research Applications

Chromanone and its Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Chromanone and its derivatives act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .
  • Results or Outcomes: Chromanone and its analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others . Several analogues of chromane are also available in the market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) .

Chromanone and its Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Chromanone and its derivatives act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .
  • Results or Outcomes: Chromanone and its analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others . Several analogues of chromane are also available in the market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) .

Chromanone and its Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Chromanone and its derivatives act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .
  • Results or Outcomes: Chromanone and its analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others . Several analogues of chromane are also available in the market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) .

Safety And Hazards

The safety data sheet for 7-Bromochroman-3-one indicates that it has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

7-bromo-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTUXLBZBRFDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737485
Record name 7-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromochroman-3-one

CAS RN

944904-11-4
Record name 7-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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